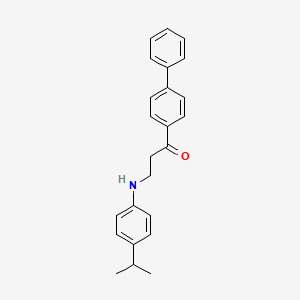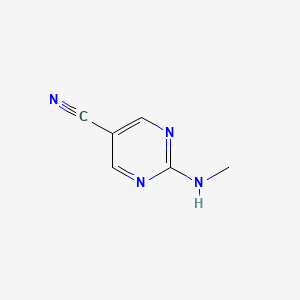
N-(2-ethylphenyl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-ethylphenyl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide, commonly known as EPI-001, is a small molecule inhibitor that has gained significant attention in the scientific community. EPI-001 has shown promising results in the treatment of prostate cancer, and its mechanism of action has been extensively studied.
Mécanisme D'action
EPI-001 inhibits the activity of the androgen receptor by binding to a specific region of the receptor known as the coactivator binding site. This prevents the recruitment of coactivator proteins, which are essential for the activation of the receptor. By inhibiting the activity of the androgen receptor, EPI-001 effectively blocks the growth and proliferation of prostate cancer cells.
Biochemical and Physiological Effects:
EPI-001 has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer properties, EPI-001 has been shown to have anti-inflammatory effects and to improve insulin sensitivity. These effects are thought to be mediated through the inhibition of the androgen receptor.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of EPI-001 is its specificity for the androgen receptor. This allows for targeted inhibition of the receptor without affecting other signaling pathways. However, EPI-001 has some limitations in lab experiments. It has a short half-life and is rapidly metabolized, which can make dosing challenging. Additionally, EPI-001 has poor solubility in aqueous solutions, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on EPI-001. One area of interest is the development of more potent and selective inhibitors of the androgen receptor. Another area of research is the identification of biomarkers that can predict response to EPI-001 treatment. Additionally, there is interest in exploring the potential of EPI-001 in the treatment of other types of cancer, such as breast and ovarian cancer.
In conclusion, EPI-001 is a promising small molecule inhibitor that has shown significant potential in the treatment of prostate cancer. Its mechanism of action has been extensively studied, and it has a variety of biochemical and physiological effects. While there are some limitations to its use in lab experiments, there are several future directions for research on EPI-001.
Méthodes De Synthèse
The synthesis of EPI-001 involves a multi-step process that begins with the reaction of 2-ethylphenylamine with ethyl chloroacetate. The resulting compound is then subjected to a series of reactions, including amination, cyclization, and oxidation, to yield EPI-001. The synthesis of EPI-001 is a complex process that requires expertise in organic chemistry.
Applications De Recherche Scientifique
EPI-001 has been extensively studied in the context of prostate cancer. It has been shown to inhibit the activity of the androgen receptor, which plays a critical role in the development and progression of prostate cancer. EPI-001 has also been shown to be effective in the treatment of castration-resistant prostate cancer, which is resistant to traditional hormone therapy.
Propriétés
IUPAC Name |
N-(2-ethylphenyl)-2-(6-oxo-4-propan-2-ylpyrimidin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-4-13-7-5-6-8-14(13)19-16(21)10-20-11-18-15(12(2)3)9-17(20)22/h5-9,11-12H,4,10H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPTSZDZBSJTCTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CN2C=NC(=CC2=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethylphenyl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Tert-butyl N-[(4S,4aS,7aR)-2,3,4,4a,5,6,7,7a-octahydro-1H-cyclopenta[c]pyridin-4-yl]carbamate](/img/structure/B2598062.png)
![1-(4-methylphenyl)-4-[1-(2-oxo-2-piperidin-1-ylethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2598067.png)
![2-({1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B2598068.png)
![N-[1-[1-(Hydroxymethyl)cyclobutyl]-2-methylpropyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2598069.png)
![4-Methyl-2-[(4-methylphenyl)sulfanyl]quinoline](/img/structure/B2598071.png)

![N-cyclopentyl-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)
![methyl 4-{[(2Z)-3-carbamoyl-8-methoxy-2H-chromen-2-ylidene]amino}benzoate](/img/structure/B2598075.png)
![4-Chlorophenyl 4-{[(4-methylphenyl)sulfanyl]methyl}-2-nitrophenyl sulfide](/img/structure/B2598077.png)